Superior 5-HT1A Receptor Affinity Compared to Approved and Investigational D2/5-HT1A Antipsychotics
Adoprazine (SLV313) demonstrates a 5-HT1A receptor binding affinity (pKi = 9.1, Ki = 0.79 nM) that is substantially higher than that of several key comparators in the same pharmacological class [1]. For instance, the approved antipsychotic aripiprazole shows a 5-HT1A Ki of 1.70 nM (pKi ~8.77), and the investigational drug cariprazine has a pKi of 8.59 (Ki = 2.57 nM) [2]. This difference in primary target affinity may influence the dose required for 5-HT1A-mediated attenuation of EPS and cognitive benefits [3].
| Evidence Dimension | Binding affinity at human recombinant 5-HT1A receptor |
|---|---|
| Target Compound Data | Ki = 0.79 nM (pKi = 9.1) |
| Comparator Or Baseline | Aripiprazole Ki = 1.70 nM; Cariprazine Ki = 2.57 nM (pKi = 8.59) |
| Quantified Difference | Adoprazine exhibits approximately 2.2-fold higher affinity than aripiprazole and 3.3-fold higher than cariprazine at the 5-HT1A receptor. |
| Conditions | Radioligand binding assays using [3H]8-OH-DPAT at human recombinant 5-HT1A receptors expressed in CHO or HEK293 cells. |
Why This Matters
Higher 5-HT1A affinity may enable robust functional antagonism of D2-mediated catalepsy at lower drug concentrations, potentially widening the therapeutic window.
- [1] McCreary AC, et al. SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug. Neuropsychopharmacology. 2007;32(1):78-94. View Source
- [2] Frank A, et al. Partial agonism and schizophrenia. Br J Pharmacol. 2018;175(21):4092-4106. View Source
- [3] Bardin L, et al. Antipsychotic-like vs cataleptogenic actions in mice of novel antipsychotics having D2 antagonist and 5-HT1A agonist properties. Neuropsychopharmacology. 2006;31(9):1869-79. View Source
